Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
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Overview
Description
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate: is a heterocyclic compound that belongs to the benzoxazole family It is characterized by a fused benzene and oxazole ring structure, with a methyl ester group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways .
Result of Action
Compounds with benzoxazole motifs have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds, followed by esterification. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
- Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
- Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate
Comparison: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNEWWVQONQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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